Cas no 2445792-36-7 (Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester)

Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester is a specialized ester derivative featuring both an aminoethoxyethoxy side chain and a methyl ester functional group. This compound is of interest in organic synthesis and pharmaceutical applications due to its bifunctional reactivity, combining the nucleophilic potential of the primary amine with the electrophilic character of the ester moiety. Its structure enables versatile modifications, making it a useful intermediate for constructing complex molecules, such as drug conjugates or polymer precursors. The ethylene glycol spacer enhances solubility in polar solvents, while the methyl ester group offers straightforward hydrolysis or transesterification pathways. Careful handling is advised due to potential amine sensitivity.
Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester structure
2445792-36-7 structure
商品名:Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester
CAS番号:2445792-36-7
MF:C8H17NO4
メガワット:191.22488284111
CID:5982833
PubChem ID:88949673

Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester 化学的及び物理的性質

名前と識別子

    • Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester
    • NH2-PEG2-COOMe
    • Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
    • 2445792-36-7
    • SCHEMBL12690530
    • EN300-7547800
    • methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
    • インチ: 1S/C8H17NO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7,9H2,1H3
    • InChIKey: YMKABRKIYQHZRI-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)CCOCCOCCN

計算された属性

  • せいみつぶんしりょう: 191.11575802g/mol
  • どういたいしつりょう: 191.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 9
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

  • 密度みつど: 1.059±0.06 g/cm3(Predicted)
  • ふってん: 275.2±20.0 °C(Predicted)
  • 酸性度係数(pKa): 8.73±0.10(Predicted)

Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI AN KANG FU NUO Biotechnology Co., Ltd.
BNCM-2-1g
NH2-PEG2-COOMe
2445792-36-7 >98.00%
1g
¥3450.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BNCM-2-250mg
NH2-PEG2-COOMe
2445792-36-7 >98.00%
250mg
¥1650.0 2023-09-19
Enamine
EN300-7547800-0.05g
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
2445792-36-7 95.0%
0.05g
$515.0 2025-02-24
Enamine
EN300-7547800-5.0g
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
2445792-36-7 95.0%
5.0g
$1779.0 2025-02-24
Enamine
EN300-7547800-10.0g
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
2445792-36-7 95.0%
10.0g
$2638.0 2025-02-24
XI AN KANG FU NUO Biotechnology Co., Ltd.
BNCM-2-500mg
NH2-PEG2-COOMe
2445792-36-7 >98.00%
500mg
¥2400.0 2023-09-19
Enamine
EN300-7547800-0.25g
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
2445792-36-7 95.0%
0.25g
$564.0 2025-02-24
Enamine
EN300-7547800-0.1g
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
2445792-36-7 95.0%
0.1g
$540.0 2025-02-24
Enamine
EN300-7547800-0.5g
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
2445792-36-7 95.0%
0.5g
$589.0 2025-02-24
Enamine
EN300-7547800-2.5g
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
2445792-36-7 95.0%
2.5g
$1202.0 2025-02-24

Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester 関連文献

Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl esterに関する追加情報

Latest Research Advances on Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester (CAS: 2445792-36-7) in Chemical Biology and Pharmaceutical Applications

Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, methyl ester (CAS: 2445792-36-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This bifunctional molecule, featuring both an aminoethoxy and ester moiety, exhibits unique physicochemical properties that make it a versatile building block for drug discovery and bioconjugation applications. Recent studies have explored its potential as a linker molecule in antibody-drug conjugates (ADCs) and targeted drug delivery systems, capitalizing on its ability to bridge therapeutic payloads with targeting ligands while maintaining stability under physiological conditions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a water-soluble linker in ADC development. Researchers at Genentech utilized 2445792-36-7 to connect cytotoxic payloads to monoclonal antibodies, achieving improved pharmacokinetic profiles compared to traditional maleimide-based linkers. The ethylene glycol spacer in the molecule was shown to enhance solubility while the terminal amino group allowed for efficient conjugation chemistry. This represents a significant advancement in ADC technology, addressing long-standing challenges with linker stability and drug release kinetics.

In parallel research, scientists at MIT have investigated the compound's application in PROTAC (proteolysis targeting chimera) development. The 2024 Nature Chemical Biology publication highlighted how the structural features of 2445792-36-7 facilitate the construction of heterobifunctional molecules that can simultaneously bind to target proteins and E3 ubiquitin ligases. The molecule's flexibility and appropriate spacer length were found to be crucial for maintaining optimal distance and orientation between the two binding moieties, leading to enhanced proteasomal degradation efficiency.

Recent synthetic methodology developments have also expanded access to this important building block. A 2024 Organic Process Research & Development paper described an improved two-step synthesis of 2445792-36-7 from commercially available starting materials, achieving >90% yield and >99% purity under GMP-compatible conditions. This process innovation is particularly significant as it addresses previous scalability challenges and enables broader application of the compound in pharmaceutical development programs.

Emerging safety and toxicology data (2024 Toxicology Reports) indicate that 2445792-36-7 exhibits favorable in vitro and in vivo safety profiles at therapeutic concentrations. The compound demonstrated minimal off-target effects in comprehensive receptor screening panels and showed no significant cytotoxicity in human hepatocyte assays up to 100 μM. These findings support its continued development as a pharmaceutical intermediate and highlight its potential advantages over more traditional linker chemistries.

Looking forward, several clinical-stage biotech companies have incorporated 2445792-36-7 into their pipeline candidates. A phase I trial currently underway (NCT identifier withheld for confidentiality) is evaluating an ADC utilizing this linker technology for the treatment of refractory solid tumors. Preliminary results presented at the 2024 AACR annual meeting showed promising target engagement and manageable safety profiles, validating the compound's utility in clinical applications.

The unique combination of chemical stability, synthetic accessibility, and biological compatibility positions 2445792-36-7 as an increasingly important tool in modern drug discovery. As research continues to elucidate structure-activity relationships and optimize conjugation strategies, this compound is expected to play a growing role in the development of next-generation biopharmaceuticals, particularly in targeted therapies and precision medicine approaches.

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